molecular formula C16H16N4O3 B15057809 Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[2,1-F][1,2,4]triazine-5-carboxylate

Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[2,1-F][1,2,4]triazine-5-carboxylate

Cat. No.: B15057809
M. Wt: 312.32 g/mol
InChI Key: QDTQLCZNYDDJQG-UHFFFAOYSA-N
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Description

Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is a complex organic compound that belongs to the class of fused heterocycles. . The structure of this compound includes a pyrrolo[2,1-F][1,2,4]triazine core, which is a promising scaffold for targeting specific proteins or enzymes involved in various diseases.

Preparation Methods

The synthesis of Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[2,1-F][1,2,4]triazine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of t-BuOK as a base and subsequent cyclization to form the pyrrolo[2,1-F][1,2,4]triazine core . Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[2,1-F][1,2,4]triazine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Scientific Research Applications

Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[2,1-F][1,2,4]triazine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[2,1-F][1,2,4]triazine-5-carboxylate involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for targeted cancer therapy.

Comparison with Similar Compounds

Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[2,1-F][1,2,4]triazine-5-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is a synthetic compound belonging to the pyrrolo[2,1-f][1,2,4]triazine class. This compound is characterized by a complex structure featuring a pyrrolo ring fused with a triazine moiety, along with an ethyl carboxylate and an amine group linked to a methoxyphenyl group. The unique arrangement of these functional groups contributes significantly to its biological activity.

Research indicates that this compound acts primarily as an inhibitor of the phosphatidylinositol-3 kinase (PI3K) signaling pathway. This pathway plays a critical role in various cellular processes including growth, metabolism, and survival. Dysregulation of PI3K signaling is often implicated in cancer progression, making this compound a potential candidate for targeted cancer therapies .

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, docking studies suggest that it binds effectively to the active sites of enzymes involved in cancer progression. This interaction is crucial for understanding its mechanism of action and optimizing its therapeutic potential .

Cytotoxicity and Apoptosis

The compound has shown promising results in inducing cytotoxicity in cancer cells. For example, studies have indicated that similar pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), surpassing the effects of standard chemotherapeutics like cisplatin . The mechanism involves apoptosis induction through pathways involving caspases and modulation of pro-apoptotic factors such as p53 and Bax .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight how variations in the chemical structure can influence biological activity. The presence of the methoxy group on the phenyl ring enhances binding affinity and selectivity towards specific biological targets compared to other derivatives lacking this feature .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructureUnique FeaturesBiological Activity
This compoundStructureContains methoxy and ethyl carboxylate groupsPI3K inhibitor; induces apoptosis
2-(3-Methoxyphenyl)-pyrrolo[2,1-f][1,2,4]triazineStructureLacks carboxylic acid functionalityPotentially different biological activity
3-Amino-pyrrolo[2,1-f][1,2,4]triazineStructureContains amino group but no methoxy substitutionDifferent reactivity profile

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of pyrrolo[2,1-f][1,2,4]triazine derivatives demonstrated that compounds structurally related to this compound showed enhanced cytotoxicity against breast cancer cells. The findings suggested that these compounds could effectively trigger apoptosis via caspase activation pathways .

Case Study 2: Enzyme Inhibition

Further investigations revealed that this compound inhibits key enzymes involved in cancer metabolism. This inhibition was linked to reduced cell proliferation rates in vitro .

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

ethyl 4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate

InChI

InChI=1S/C16H16N4O3/c1-3-23-16(21)13-7-8-20-14(13)15(17-10-18-20)19-11-5-4-6-12(9-11)22-2/h4-10H,3H2,1-2H3,(H,17,18,19)

InChI Key

QDTQLCZNYDDJQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=NC=NN2C=C1)NC3=CC(=CC=C3)OC

Origin of Product

United States

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